1-Allyl-1H-benzo[d][1,2,3]triazole 1-Allyl-1H-benzo[d][1,2,3]triazole
Brand Name: Vulcanchem
CAS No.: 52298-91-6
VCID: VC2006444
InChI: InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-6H,1,7H2
SMILES: C=CCN1C2=CC=CC=C2N=N1
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol

1-Allyl-1H-benzo[d][1,2,3]triazole

CAS No.: 52298-91-6

Cat. No.: VC2006444

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

1-Allyl-1H-benzo[d][1,2,3]triazole - 52298-91-6

Specification

CAS No. 52298-91-6
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
IUPAC Name 1-prop-2-enylbenzotriazole
Standard InChI InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-6H,1,7H2
Standard InChI Key SZWKYXJUXZLUDP-UHFFFAOYSA-N
SMILES C=CCN1C2=CC=CC=C2N=N1
Canonical SMILES C=CCN1C2=CC=CC=C2N=N1

Introduction

Chemical Structure and Properties

1-Allyl-1H-benzo[d] triazole consists of a benzotriazole core with an allyl group attached at the N1 position. This nitrogen-containing heterocyclic compound belongs to the broader class of 1,2,3-triazoles, which are characterized by a five-membered ring containing three nitrogen atoms in adjacent positions.

Basic Identification Data

ParameterValue
CAS Number52298-91-6
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
IUPAC Name1-prop-2-enylbenzotriazole
InChIInChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)11-10-12
Structure TypeHeterocyclic, aromatic

The compound features a planar benzotriazole moiety with the allyl substituent providing additional structural flexibility. The benzotriazole core contributes to its aromaticity and stability, while the allyl group introduces a reactive unsaturated functional group that can participate in various chemical transformations .

Synthesis Methods

Several synthetic approaches exist for preparing 1-Allyl-1H-benzo[d] triazole, leveraging standard chemical protocols for N-substitution of heterocycles.

N-Alkylation of Benzotriazole

The most direct and commonly employed method involves the N-alkylation of 1H-benzotriazole with allyl halides, typically allyl bromide or allyl chloride, in the presence of a base . This reaction generally proceeds under basic conditions:

1H-Benzotriazole + Allyl halide + Base → 1-Allyl-1H-benzo[d] triazole

The reaction is typically performed in polar aprotic solvents such as acetonitrile, DMF, or acetone, with bases like potassium carbonate, sodium hydroxide, or cesium carbonate .

Regioselectivity Considerations

An important consideration in the synthesis of 1-Allyl-1H-benzo[d] triazole is regioselectivity. Benzotriazole can undergo alkylation at either the N1 or N2 position, potentially leading to a mixture of 1-allyl and 2-allyl isomers. Reaction conditions, including solvent choice, base strength, and temperature, can be optimized to favor the formation of the desired 1-substituted isomer .

Alternative Approaches

Advanced methodologies for synthesizing substituted benzotriazoles include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by annulation with appropriate precursors

  • Mechanochemical approaches using mixer mills that eliminate the need for solvents

  • Temperature-regulated transformations that can yield different triazole derivatives based on reaction conditions

Biological Activities

While specific biological activity data for 1-Allyl-1H-benzo[d] triazole is limited, extensive research on structurally related benzotriazole and 1,2,3-triazole derivatives suggests potential biological applications.

Potential Target OrganismsActivity Mechanism
Gram-positive bacteriaCell wall synthesis inhibition
Gram-negative bacteriaEnzyme inhibition pathways
Fungi (including Candida species)Disruption of ergosterol biosynthesis
MycobacteriaMultiple cellular targets

Studies on related compounds indicate that the presence of the allyl group may enhance antimicrobial activity through increased lipophilicity and improved membrane penetration .

Enzyme Inhibition Activities

1,2,3-Triazole compounds, including benzotriazole derivatives, have shown promising enzyme inhibition properties that could be relevant to 1-Allyl-1H-benzo[d] triazole:

  • α-Glucosidase inhibition: Potentially beneficial for treating type II diabetes mellitus, with some triazole derivatives showing up to 25-fold higher potency than standard treatments like acarbose

  • Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition: Related compounds exhibit inhibitory activity, suggesting potential applications in treating neurodegenerative disorders

  • Antioxidant properties: Including DPPH radical scavenging and ferrous ion-chelating capabilities

Structure-Activity Relationships

The biological activity of 1-Allyl-1H-benzo[d] triazole is likely influenced by several structural features that contribute to its interaction with biological targets.

Key Structural Determinants

Structural FeatureContribution to Activity
Benzotriazole coreHydrogen bonding, aromatic interactions, stability
N1-position substitutionModulates electronic properties and binding orientation
Allyl groupIntroduces lipophilicity and potential for further reactions
Planar geometryEnables intercalation with DNA or fitting into enzyme binding sites

The position of the allyl group at N1 rather than N2 or N3 significantly impacts the compound's electronic distribution and stereochemical properties, which in turn affects its biological activity profile .

Comparative Analysis with Related Compounds

Structural comparisons with similar compounds provide insights into potential activity patterns:

  • 1-Methyl-1H-benzo[d] triazole: The replacement of methyl with allyl typically enhances lipophilicity and introduces conformational flexibility

  • 1H-Benzo[d] triazole (unsubstituted): N1-substitution generally modifies hydrogen bonding capabilities and membrane permeability

  • 1-(Benzyl)-1H-benzo[d] triazole: Comparison between aromatic and aliphatic unsaturated substituents reveals different electronic and steric effects

Applications in Chemical Research

1-Allyl-1H-benzo[d] triazole serves multiple roles in chemical research and synthesis.

Building Block in Organic Synthesis

The compound is valuable as a building block in organic synthesis due to several key features:

  • The allyl group provides a handle for further functionalization through reactions such as epoxidation, dihydroxylation, and cross-metathesis

  • The triazole moiety can act as a linker in bioconjugation applications

  • The benzotriazole component can serve as a leaving group in various transformations

Pharmaceutical Applications

In pharmaceutical research, 1-Allyl-1H-benzo[d] triazole may find applications as:

  • A pharmacophore in drug design, particularly for antimicrobial and enzyme inhibitor development

  • An intermediate in the synthesis of more complex pharmaceutical compounds

  • A building block for creating compound libraries for high-throughput screening

Material Science Applications

Benzotriazole derivatives, including potentially 1-Allyl-1H-benzo[d] triazole, have applications in material science as:

  • Corrosion inhibitors for various metals

  • UV stabilizers in polymers and coatings

  • Additives in photographic emulsions

  • Components in specialized lubricants

Synthesis Protocols and Modifications

Optimized Laboratory Synthesis

A representative protocol for the synthesis of 1-Allyl-1H-benzo[d] triazole typically involves:

  • Dissolving 1H-benzotriazole (1 equivalent) in a suitable solvent (acetone or DMF)

  • Adding a base (K2CO3, 1.5 equivalents)

  • Dropwise addition of allyl bromide (1.2 equivalents)

  • Stirring at reflux temperature for 4-8 hours

  • Purification by column chromatography or recrystallization

ModificationReaction ConditionsPotential Applications
Epoxidationm-CPBA, DCM, 0°C to rtSynthesis of epoxide-containing derivatives
Hydroboration-oxidationBH3·THF followed by H2O2/NaOHProduction of primary alcohol derivatives
Cross-metathesisGrubbs catalyst, DCMPreparation of extended conjugated systems
DihydroxylationOsO4, NMOCreation of vicinal diol derivatives
HydrogenationH2, Pd/CFormation of saturated N-propyl derivatives

These modifications can be utilized to create libraries of related compounds with potentially diverse biological activities .

Future Research Directions

Research on 1-Allyl-1H-benzo[d] triazole and related compounds continues to evolve, with several promising directions:

  • Development of more efficient and selective synthetic methods, potentially using green chemistry approaches

  • Comprehensive evaluation of biological activities, particularly antimicrobial and enzyme inhibition properties

  • Exploration of structure-activity relationships to optimize activity and selectivity

  • Investigation of the compound's potential in materials science and polymer chemistry

  • Utilization of the allyl group's reactivity to develop new functionalized derivatives with enhanced properties

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